Dual Orthogonal Reactive Handles
The target compound carries a dimethylamino group (pKa estimated ~8.5–9.5 for tertiary amines on cyclobutane) directly attached to the cyclobutane quaternary carbon, adjacent to the methanesulfonyl chloride methylene [1]. This creates a 1,2-relationship between a nucleophilic amine and an electrophilic sulfonyl chloride, enabling sequential derivatization without intermediate protection/deprotection steps. In contrast, cyclobutylmethanesulfonyl chloride (CAS 1220695-06-6) bears no basic nitrogen and can only participate in electrophilic sulfonylation reactions . (3,3-Dimethylcyclobutyl)methanesulfonyl chloride likewise lacks any ionizable amine functionality. This difference is categorical rather than incremental: the target compound can serve as both a nucleophile (via amine alkylation/acylation) and an electrophile (via sulfonamide/sulfonate ester formation) in a single synthetic intermediate.
| Evidence Dimension | Functional group count (reactive handles per molecule) |
|---|---|
| Target Compound Data | 2 reactive handles: 1 tertiary amine (nucleophilic) + 1 sulfonyl chloride (electrophilic) |
| Comparator Or Baseline | Cyclobutylmethanesulfonyl chloride (CAS 1220695-06-6): 1 reactive handle (sulfonyl chloride only); (3,3-Dimethylcyclobutyl)methanesulfonyl chloride: 1 reactive handle (sulfonyl chloride only) |
| Quantified Difference | Target offers 2 orthogonal reactive handles vs 1 for comparators; represents a 100% increase in derivatizable positions |
| Conditions | Structural formula analysis; reactivity classification based on functional group inventory |
Why This Matters
For procurement: a single building block with dual orthogonal reactivity reduces the step count in parallel library synthesis and eliminates the need to purchase separate amine and sulfonyl chloride intermediates.
- [1] Chem-Space. [1-(Dimethylamino)cyclobutyl]methanesulfonyl chloride hydrochloride, CAS 1909326-56-2, MFCD29907021. SMILES: Cl.CN(C)C1(CS(Cl)(=O)=O)CCC1. Retrieved from chem-space.com. View Source
